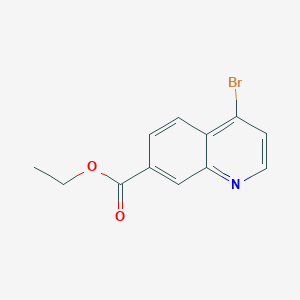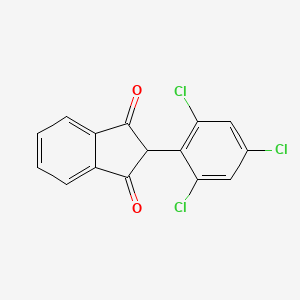
Sodium 2-Morpholinoethanesulfonate Monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-Morpholinoethanesulfonate Monohydrate is a zwitterionic buffer widely used in biochemical and biological research. It is known for its effective buffering capacity within the pH range of 5.5 to 6.7 . This compound is particularly favored in research due to its minimal metal ion interaction and low absorption at most wavelengths used for biological assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-Morpholinoethanesulfonate Monohydrate typically involves the reaction of morpholine with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is often crystallized and dried to obtain the monohydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-Morpholinoethanesulfonate Monohydrate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in acid-base reactions, given its buffering capacity .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which can alter its buffering capacity. The compound is stable under a wide range of temperatures and pH conditions, making it versatile for various applications .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Typically, the sulfonate group remains intact, while other functional groups may undergo transformation .
Aplicaciones Científicas De Investigación
Sodium 2-Morpholinoethanesulfonate Monohydrate is extensively used in scientific research due to its buffering properties. It is commonly employed in:
Biochemistry: Used as a buffer in enzyme reactions and protein crystallization.
Molecular Biology: Provides a stable pH environment for nucleic acid and protein electrophoresis.
Cell Biology: Maintains pH stability in cell culture media.
Medicine: Used in diagnostic assays and drug formulation.
Industry: Applied in various industrial processes requiring precise pH control.
Mecanismo De Acción
The mechanism of action of Sodium 2-Morpholinoethanesulfonate Monohydrate involves its ability to stabilize pH by releasing or absorbing protons in response to fluctuations in the environmental pH. This buffering action is crucial in maintaining the stability of biochemical reactions and processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Morpholinoethanesulfonic Acid Monohydrate: Similar in structure but differs in its buffering range and solubility.
2-(N-Morpholino)ethanesulfonic Acid Sodium Salt: Another zwitterionic buffer with comparable properties but different molecular weight and pKa.
Uniqueness
Sodium 2-Morpholinoethanesulfonate Monohydrate is unique due to its specific pH buffering range, minimal metal ion interaction, and low absorption at biological assay wavelengths. These properties make it particularly suitable for sensitive biochemical and biological applications .
Propiedades
Fórmula molecular |
C6H14NNaO5S |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
sodium;2-morpholin-4-ylethanesulfonate;hydrate |
InChI |
InChI=1S/C6H13NO4S.Na.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;;/h1-6H2,(H,8,9,10);;1H2/q;+1;/p-1 |
Clave InChI |
CSRCBLMBBOJYEX-UHFFFAOYSA-M |
SMILES canónico |
C1COCCN1CCS(=O)(=O)[O-].O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13668713.png)
![2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13668724.png)

![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)



![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)






